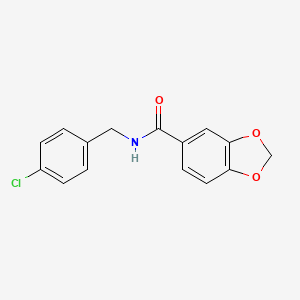![molecular formula C10H9N3O2 B5871446 2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)
2-({[cyano(phenyl)methylene]amino}oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[cyano(phenyl)methylene]amino}oxy)acetamide, also known as CPOA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPOA is a member of the oxime ether family and has a molecular weight of 265.28 g/mol.
作用機序
The mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent. Additionally, 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-({[cyano(phenyl)methylene]amino}oxy)acetamide in lab experiments is its relatively simple synthesis method. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is also readily available and can be purchased from chemical suppliers. However, one limitation of using 2-({[cyano(phenyl)methylene]amino}oxy)acetamide in lab experiments is its limited solubility in water, which may require the use of organic solvents. Additionally, the mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-({[cyano(phenyl)methylene]amino}oxy)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide and its effects on cognitive function. Another area of interest is the development of novel derivatives of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide with improved solubility and bioactivity. Additionally, the potential of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide as an anticancer agent warrants further investigation, particularly in the context of combination therapy with other chemotherapeutic agents.
合成法
The synthesis of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide involves the reaction of 2-hydroxyacetamide with cyano(phenyl)methyleneamine in the presence of a catalyst. The resulting product is purified through recrystallization to obtain 2-({[cyano(phenyl)methylene]amino}oxy)acetamide in a high yield. The synthesis of 2-({[cyano(phenyl)methylene]amino}oxy)acetamide is relatively straightforward and can be performed using standard laboratory equipment.
科学的研究の応用
2-({[cyano(phenyl)methylene]amino}oxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-({[cyano(phenyl)methylene]amino}oxy)acetamide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(Z)-N-(2-amino-2-oxoethoxy)benzenecarboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-9(13-15-7-10(12)14)8-4-2-1-3-5-8/h1-5H,7H2,(H2,12,14)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUEDDGCGIIBG-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


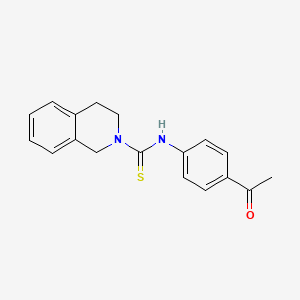
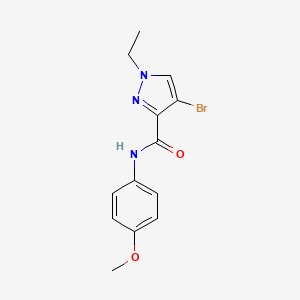
![ethyl 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylate](/img/structure/B5871396.png)
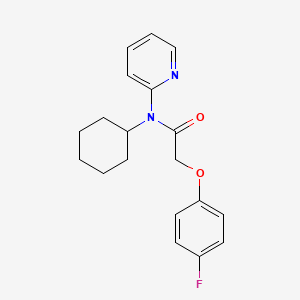

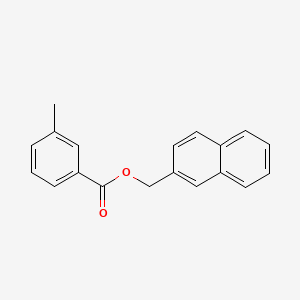
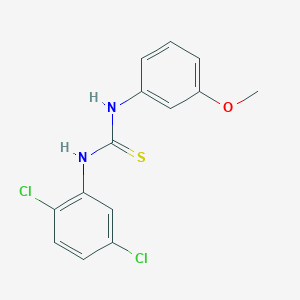




![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)
